molecular formula C25H27N3OS B4130935 N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide

N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide

Cat. No.: B4130935
M. Wt: 417.6 g/mol
InChI Key: BCCXFDIKQSJPKV-UHFFFAOYSA-N
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Description

N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a sec-butylphenyl group, and a carbonothioyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzylamine: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.

    Formation of 4-sec-Butylphenyl Isothiocyanate: This intermediate is prepared by reacting 4-sec-butylaniline with thiophosgene under controlled conditions.

    Coupling Reaction: The final step involves coupling benzylamine with 4-sec-butylphenyl isothiocyanate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sec-butylphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: A simpler analog with similar structural features but lacking the sec-butylphenyl and carbonothioyl groups.

    N-benzyl-3-(alpha-D-galactopyranosyloxy)benzamide: A compound with a glycosyl group attached, used in different biological contexts.

Uniqueness

N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide is unique due to the presence of the sec-butylphenyl and carbonothioyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-[(4-butan-2-ylphenyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3OS/c1-3-18(2)20-12-14-22(15-13-20)27-25(30)28-23-11-7-10-21(16-23)24(29)26-17-19-8-5-4-6-9-19/h4-16,18H,3,17H2,1-2H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCXFDIKQSJPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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